

Technical Monograph: TNKS 22 – Structural Pharmacology & Wnt Pathway Modulation

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: Tankyrase Inhibitors (TNKS) 22

Cat. No.: B1192027

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Executive Summary

TNKS 22 represents a third-generation class of poly(ADP-ribose) polymerase (PARP) inhibitors specifically targeting the Tankyrase subfamily (TNKS1/PARP5A and TNKS2/PARP5B). Unlike earlier generation inhibitors (e.g., XAV939) that primarily target the nicotinamide subpocket, TNKS 22 utilizes a dual-binding strategy. It spans both the nicotinamide and adenosine subpockets of the catalytic domain, resulting in picomolar enzymatic potency (

) and superior cellular efficacy. Its primary utility lies in the stabilization of the Axin destruction complex, thereby antagonizing Wnt/

-catenin signaling in oncogenic contexts such as colorectal cancer (CRC).

Chemical Architecture & Physicochemical Profile[1]

[2]

TNKS 22 was developed via a structure-guided hybridization approach, fusing the pharmacophore of a nicotinamide-pocket binder with an adenosine-pocket binding tail.

Structural Analysis

The molecule is composed of three distinct functional domains:

- **Nicotinamide-Binding Head:** A 3,4-dihydroquinazolin-4-one core. This moiety mimics the nicotinamide substrate, forming critical hydrogen bonds with the hinge region of the TNKS

enzyme (specifically Gly1185 and Asp1198 in TNKS1).

- **Flexible Linker:** A thioether-acetamide chain that traverses the enzyme's substrate tunnel, connecting the two binding pockets.
- **Adenosine-Binding Tail:** A trans-1,4-cyclohexyl-1,3,4-oxadiazole moiety. This hydrophobic tail occupies the adenosine subpocket, displacing water molecules and providing entropic gain, which significantly enhances residence time and potency.

Physicochemical Properties

Property	Value	Context
Formula		Synthetic Small Molecule
Molecular Weight	475.56 Da	Lipinski Compliant (<500)
CAS Number	1507362-00-6	Unique Identifier
Solubility	DMSO (>10 mM)	Requires warming/sonication for high conc.
LogP	-2.5 - 3.5 (Predicted)	Good membrane permeability
TPSA	~110	Favorable for oral bioavailability

Thermodynamics & Kinetics of Binding

Dual-Site Binding Mechanism

The exceptional potency of TNKS 22 is attributed to its ability to lock the enzyme in a specific conformation by bridging two sub-sites.

- **Nicotinamide Pocket:** The quinazolinone core engages in -stacking interactions with Tyr1224 and hydrogen bonding with the backbone of Gly1185.
- **Adenosine Pocket:** The phenyl-oxadiazole tail extends into the adenosine pocket, interacting with hydrophobic residues. This "dual anchor" mechanism reduces the off-rate (), leading to a prolonged drug-target residence time compared to single-pocket binders.

Potency Data

Assay Type	Target	Metric	Value	Reference
Biochemical	TNKS1 (Enzymatic)		0.1 nM	[Hua et al., 2013]
Biochemical	TNKS2 (Enzymatic)		0.1 nM	[Hua et al., 2013]
Cellular	SW480 (-catenin levels)		3.7 nM	[Hua et al., 2013]
Cellular	DLD-1 (Wnt Reporter)		0.6 nM	[Hua et al., 2013]

Selectivity: TNKS 22 exhibits >1000-fold selectivity against other PARP family members (PARP1, PARP2) due to the unique steric constraints of the TNKS adenosine subpocket, which does not accommodate the bulky tail in other PARPs.

Mechanism of Action: Wnt/ -Catenin Signaling[4]

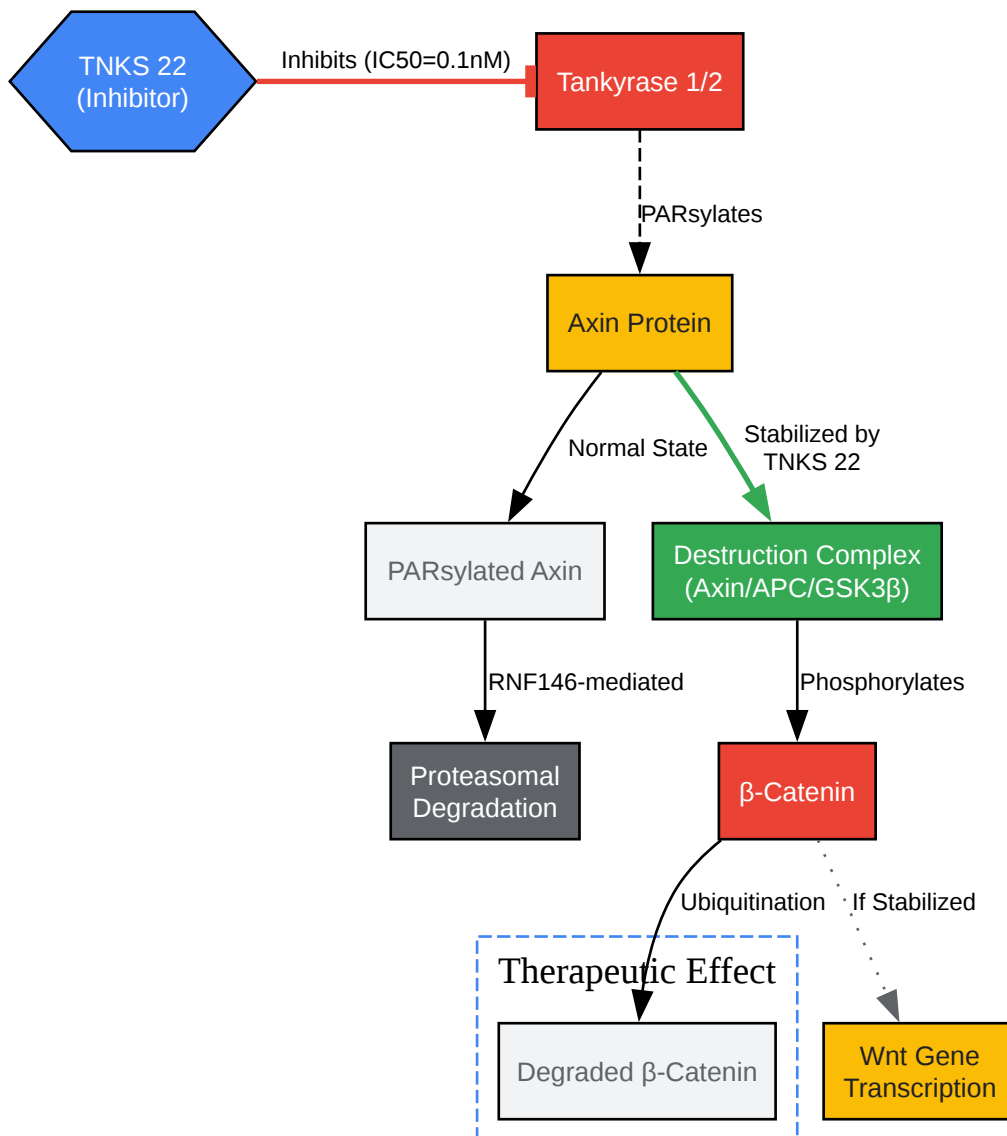
TNKS 22 functions as a catalytic inhibitor of PARsylation. Under basal conditions, Tankyrase PARsylates Axin (a scaffold protein), marking it for ubiquitination by RNF146 and subsequent proteasomal degradation. Low Axin levels prevent the formation of the

-catenin destruction complex.

By inhibiting TNKS 22:

- Axin is not PARsylated and remains stable.
- The Axin/APC/GSK3 destruction complex accumulates.
- -catenin is phosphorylated, ubiquitinated, and degraded.
- Wnt target gene transcription (e.g., MYC, CCND1) is suppressed.

Pathway Visualization



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Caption: Mechanistic flow of TNKS 22 action. Inhibition of Tankyrase prevents Axin turnover, restoring the destruction complex and silencing oncogenic Wnt signaling.

Experimental Methodologies

Protocol: Cellular Axin Stabilization Assay

This assay validates target engagement in cell culture.

Materials:

- Cell Line: SW480 or DLD-1 (APC-mutant CRC lines).
- Reagent: TNKS 22 (10 mM stock in DMSO).
- Detection: Western Blot (Anti-Axin1/2 Ab) or Immunofluorescence.

Step-by-Step Workflow:

- Seeding: Plate SW480 cells at

 cells/well in a 6-well plate. Incubate for 24 hours.
- Treatment: Prepare serial dilutions of TNKS 22 in culture media (Range: 0.1 nM to 1 M). Treat cells for 24 hours. Control: 0.1% DMSO.
- Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease/phosphatase inhibitors. Critical: Do not use PARG inhibitors unless specifically measuring PAR chains, as they can confound Axin stability data.
- Quantification: Perform SDS-PAGE and Western Blotting.
 - Primary Readout: Increase in Axin1/2 band intensity relative to GAPDH/Actin.
 - Secondary Readout: Decrease in active

 -catenin (non-phosphorylated).
- Validation: A dose-dependent increase in Axin protein levels confirms TNKS inhibition.[\[1\]](#)

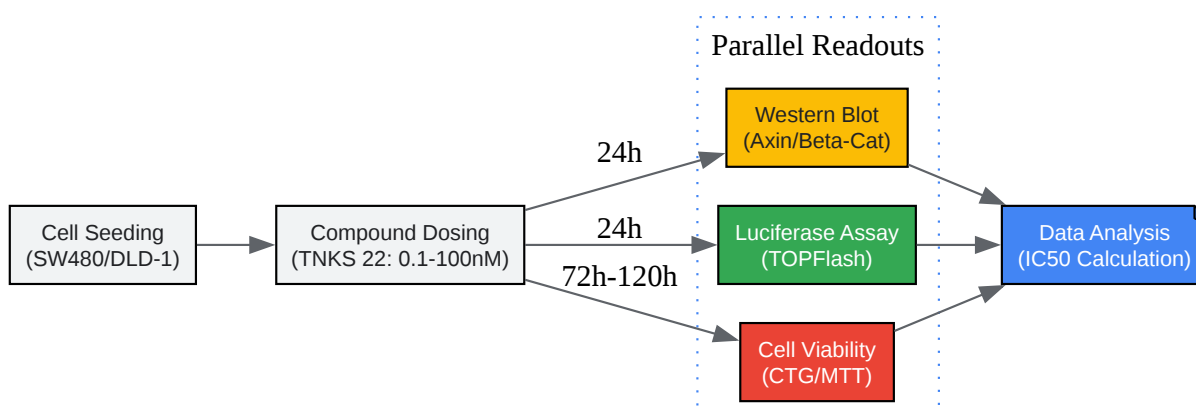
Protocol: Super-TOPFlash Wnt Reporter Assay

Quantifies the functional transcriptional output.

- Transfection: Co-transfect cells with Super-TOPFlash (TCF/LEF luciferase reporter) and Renilla (normalization control).
- Incubation: Allow 4-6 hours for transfection.

- Dosing: Treat with TNKS 22 (0.1 nM – 100 nM) for 24 hours.
- Readout: Lyse cells and measure Firefly/Renilla luciferase ratio.
- Result: TNKS 22 should suppress the signal to basal levels (similar to FOPFlash control) with an

Experimental Workflow Diagram



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Caption: Integrated workflow for validating TNKS 22 potency across biochemical markers (Western Blot), signaling output (Reporter), and phenotypic endpoint (Viability).

ADME & In Vivo Pharmacology

TNKS 22 is optimized for in vivo use, overcoming the poor solubility often associated with earlier PARP inhibitors.

- Bioavailability (F): High oral bioavailability in mice () and dogs.

- Pharmacodynamics: In DLD-1 xenograft models, oral administration (10-50 mg/kg QD) results in robust Axin2 accumulation and significant tumor growth inhibition (TGI).[1]
- Toxicity: Generally well-tolerated, though intestinal toxicity is a known on-target effect of Wnt inhibition (monitor body weight and intestinal histology).

References

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